3-Cyano-2,6-dimethylbenzoic acid

Description

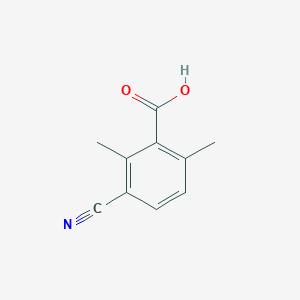

3-Cyano-2,6-dimethylbenzoic acid is a substituted benzoic acid derivative characterized by a cyano (-CN) group at the 3-position and methyl (-CH₃) groups at the 2- and 6-positions. Its molecular formula is C₁₀H₉NO₂, distinguishing it from non-cyano analogs like 3-amino-2,6-dimethylbenzoic acid (C₉H₁₁NO₂) . The cyano group introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety compared to amino- or methyl-substituted derivatives. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and fine chemicals due to its reactive functional groups .

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-cyano-2,6-dimethylbenzoic acid |

InChI |

InChI=1S/C10H9NO2/c1-6-3-4-8(5-11)7(2)9(6)10(12)13/h3-4H,1-2H3,(H,12,13) |

InChI Key |

RAUSMYRQVNWHEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 4-Cyano-2,6-dimethylbenzoic Acid

Structural Differences: The cyano group is at the 4-position instead of 3. This para-substitution alters electronic and steric effects.

- Acidity: The 4-cyano isomer exhibits slightly weaker acidity than the 3-cyano derivative due to reduced resonance stabilization of the deprotonated carboxylic acid .

- Applications: Both isomers serve as intermediates, but the 3-cyano variant is more reactive in electrophilic substitutions due to favorable meta-directing effects of the -CN group.

- Similarity Score : 0.76 (based on structural alignment algorithms) .

Functional Group Variants: 3-Amino-2,6-dimethylbenzoic Acid

Structural Differences: The cyano group is replaced by an amino (-NH₂) group.

- Acidity: The amino group is electron-donating, reducing carboxylic acid acidity (pKa ~5.1) compared to the cyano analog (estimated pKa ~2.8) .

- Reactivity: The amino derivative participates in diazotization and coupling reactions, whereas the cyano group enables nucleophilic additions (e.g., hydrolysis to amides or acids) .

Extended Conjugation Systems: 2-Cyano-3-cyclopropylacrylic Acid

Structural Differences: Features an acrylic acid backbone with a cyclopropyl group and cyano substitution.

- Electronic Effects : The conjugated system increases UV absorption, making it suitable for photochemical studies.

- Applications : Used in polymer chemistry and as a ligand in metal-organic frameworks (MOFs), unlike the benzoic acid-based target compound .

- Similarity Score: 0.95 (highest among analogs due to shared cyano and carboxylic acid motifs) .

Hydroxy-Substituted Analogs: α-Cyano-4-hydroxycinnamic Acid

Structural Differences : Contains a hydroxyl (-OH) group at the 4-position and a cinnamic acid chain.

Ester Derivatives: Methyl 2-cyano-3-phenylacrylate

Structural Differences : Methyl ester replaces the carboxylic acid.

- Acidity: The ester is non-acidic (pKa ~8–10), limiting its utility in pH-sensitive reactions.

- Volatility : Higher volatility than the carboxylic acid, favoring use in gas-phase reactions .

Research Findings and Trends

- Electronic Effects: Cyano groups enhance electrophilic substitution reactivity in benzoic acids, but positional isomers differ in directing effects (meta vs. para) .

- Material Science: Acrylic acid derivatives with cyano groups (e.g., 2-cyano-3-cyclopropylacrylic acid) are emerging in optoelectronics, a niche less explored for benzoic acid analogs .

Q & A

Q. What are the established synthetic routes for preparing 3-cyano-2,6-dimethylbenzoic acid?

The synthesis typically involves nitrile introduction via nucleophilic substitution or cyanation of a pre-functionalized aromatic precursor. For example, analogous bromo derivatives (e.g., 4-bromo-2,6-dimethylbenzoic acid) are synthesized using Grignard reagents like isopropylmagnesium chloride in tert-butyl methyl ether at 0°C, followed by bromination . For nitrile incorporation, methods such as Rosenmund-von Braun or transition-metal-catalyzed cyanation may be adapted. Reaction optimization should focus on temperature control (e.g., maintaining 45°C for intermediates) and solvent selection to avoid side reactions .

Q. How can the purity and structural integrity of this compound be verified?

Use a combination of analytical techniques:

- Quantitative NMR (¹H/¹³C) : Compare chemical shifts (δ) and splitting patterns to reference data. For example, benzoic acid derivatives often show characteristic COOH proton signals at δ ~12–13 ppm .

- HPLC with UV detection : Monitor purity using reverse-phase C18 columns and acetonitrile/water mobile phases.

- Melting point analysis : Compare observed mp (predicted ~140–144°C for analogous trifluoromethyl derivatives) to literature values .

Q. What are the recommended storage conditions for this compound?

Store in sealed, dry containers at room temperature (20–25°C) away from moisture and strong oxidizing agents. Analogous benzoic acid derivatives (e.g., 4-isopropoxy-2,6-dimethylbenzoic acid) degrade under humid conditions, leading to hydrolysis of functional groups .

Advanced Research Questions

Q. How do electronic effects of the cyano group influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing cyano group activates the aromatic ring toward electrophilic substitution at meta/para positions but may deactivate it in nucleophilic reactions. Comparative studies with bromo or methoxy derivatives (e.g., 4-bromo-2,6-dimethylbenzoic acid vs. 4-methoxy-2,6-dimethylbenzoic acid) reveal distinct regioselectivity in Suzuki-Miyaura couplings. Kinetic studies under controlled Pd catalysis (e.g., Pd(PPh₃)₄) can quantify these effects .

Q. What experimental strategies resolve contradictions in reported melting points for substituted benzoic acids?

Discrepancies often arise from polymorphic forms or residual solvents. To address this:

- Perform differential scanning calorimetry (DSC) to identify phase transitions.

- Use recrystallization in multiple solvents (e.g., ethanol, DMSO) to isolate pure polymorphs.

- Cross-reference with certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b, which includes validated ¹H/¹⁹F NMR data .

Q. How can the acid dissociation constant (pKa) of this compound be determined experimentally?

Employ potentiometric titration in aqueous-organic solvent systems (e.g., water:methanol 1:1) with a glass electrode calibrated to pH 2–12. For comparison, predicted pKa values (e.g., ~2.97 for analogous structures) can be derived via computational methods (e.g., COSMO-RS) . Validate results against UV-Vis spectral shifts in buffered solutions.

Q. What role do methyl substituents play in stabilizing the crystalline lattice of this compound?

X-ray crystallography reveals that methyl groups enhance packing efficiency via van der Waals interactions. Compare with 2,4-dihydroxy-3,6-dimethylbenzoic acid (CAS 4707-46-4), where hydrogen bonding dominates lattice stability. Thermal gravimetric analysis (TGA) can quantify decomposition temperatures correlated with substituent effects .

Methodological Guidance

Designing a stability study for this compound under accelerated degradation conditions:

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks.

- Monitoring : Use HPLC to track degradation products (e.g., hydrolysis to carboxylic acid derivatives).

- Kinetic modeling : Apply the Arrhenius equation to predict shelf life under standard storage conditions .

Optimizing reaction conditions for carboxyl-directed functionalization:

- Protection/deprotection : Use tert-butyl esters to shield the carboxylic acid group during nitrile or methyl group modifications.

- Catalysis : Screen Pd, Cu, or Ni catalysts for C–H activation or cross-coupling. For example, Pd(OAc)₂ with ligands like XPhos improves yields in cyanation reactions .

Interpreting conflicting NMR data for aromatic protons in substituted benzoic acids:

Overlapping signals (e.g., δ 7.16–7.50 ppm in triazine derivatives) can be resolved using 2D NMR techniques (HSQC, HMBC) . Deuterated solvents (DMSO-d₆, CDCl₃) enhance signal separation, while variable-temperature NMR suppresses dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.